molecular formula C16H13ClN2O3 B4940971 N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide

Cat. No. B4940971
M. Wt: 316.74 g/mol
InChI Key: DUKKULLJTGEQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the class of compounds known as diarylethers, which have been found to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular signaling pathways. Specifically, it has been found to inhibit the activity of protein kinases and phosphodiesterases, which play important roles in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection against neurodegeneration. Additionally, it has been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes involved in cellular signaling pathways. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide. Some possible areas of investigation include:
- Further studies on the mechanism of action of this compound, including the identification of specific targets and pathways involved in its therapeutic effects.
- The development of more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use.
- Clinical trials to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders.
- The investigation of potential synergistic effects between N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide and other compounds, which could enhance its therapeutic effects.

Synthesis Methods

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-chlorophenylamine with 4-cyano-2-methoxyphenol, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory effects in animal models of inflammation. Additionally, it has been investigated for its potential to protect against neurodegeneration in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-21-15-8-11(9-18)6-7-14(15)22-10-16(20)19-13-5-3-2-4-12(13)17/h2-8H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKULLJTGEQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.